1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene physical properties
1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene physical properties
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene. Given the limited availability of experimentally determined data for this specific compound, this guide integrates established theoretical prediction methodologies and data from structurally analogous compounds to offer a robust scientific profile. Additionally, detailed experimental protocols are provided for researchers who may need to determine these properties in a laboratory setting.
Chemical Identity and Known Properties
1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science as a building block. Its core structure consists of a benzene ring functionalized with a bromine atom, a fluorine atom, and a diethylaminomethyl group.
Below is a summary of the currently available identifying information for this compound:
| Property | Value | Source |
| IUPAC Name | N-(3-bromo-2-fluorobenzyl)-N-ethylethanamine | [1] |
| CAS Number | 1355246-99-9 | [1] |
| Molecular Formula | C₁₁H₁₅BrFN | [1] |
| Molecular Weight | 260.15 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | 98% (as per typical commercial availability) | [1] |
| InChI | 1S/C11H15BrFN/c1-3-14(4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3 | [1] |
| InChI Key | HKTBOVMPELHPIA-UHFFFAOYSA-N | [1] |
| SMILES | CCN(CC)Cc1cccc(Br)c1F |
Theoretical and Comparative Physical Properties
Theoretical Prediction of Physical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical properties.[2][3] These models are invaluable for predicting the properties of novel or uncharacterized compounds.
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Boiling Point: The boiling point of an organic compound is influenced by factors such as molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular shape. For N-(3-bromo-2-fluorobenzyl)-N-ethylethanamine, the presence of a polar C-F bond and a C-Br bond, along with the tertiary amine group, will lead to significant dipole-dipole interactions. Various QSPR models, often employing topological and quantum-chemical descriptors, can be used to estimate the boiling point.[4][5][6]
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Density: The density of a liquid organic compound can be estimated using group contribution methods. For instance, Girolami's method provides a straightforward approach by summing atomic contributions and applying corrections for structural features like rings and functional groups.[7][8] This method is known for its reliability with a relatively low margin of error for a wide range of organic liquids.
-
Solubility: The aqueous solubility of an organic compound is a critical parameter in drug development. The General Solubility Equation (GSE) is a widely used method for predicting aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).[9] Given its structure, 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene is expected to be sparingly soluble in water but soluble in common organic solvents like ethanol, acetone, and dichloromethane, following the "like dissolves like" principle.[10]
Physical Properties of Structurally Analogous Compounds
To provide a practical frame of reference, the table below lists the physical properties of several structurally related compounds. These compounds share key functional groups or the core bromofluorobenzene structure, allowing for informed estimations for the target compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromo-2-fluorobenzene | 1072-85-1 | 175.00 | 156-157 | 1.601 |
| 1-Bromo-3-fluorobenzene | 1073-06-9 | 175.00 | 151-152 | 1.595 |
| Benzylamine | 100-46-9 | 107.15 | 184-185 | 0.981 |
| N,N-Diethylbenzylamine | 91-66-7 | 149.23 | 196 | 0.899 |
Expected Spectral Characteristics
While experimental spectra for 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene are not publicly available, its spectral properties can be predicted based on its functional groups.
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ethyl group protons. The aromatic protons will appear in the range of δ 7.0-7.5 ppm, with their splitting patterns influenced by the fluorine and bromine substituents. The benzylic CH₂ protons adjacent to the nitrogen will likely appear as a singlet around δ 3.5-4.0 ppm.[11] The ethyl groups will exhibit a quartet for the CH₂ protons (around δ 2.5-3.0 ppm) and a triplet for the CH₃ protons (around δ 1.0-1.5 ppm).
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to bromine and fluorine exhibiting distinct chemical shifts due to halogen-induced effects. The benzylic carbon is expected around δ 50-60 ppm, while the carbons of the ethyl groups will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorption bands:
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Aromatic C-H stretch: Above 3000 cm⁻¹
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Aliphatic C-H stretch: Between 2800-3000 cm⁻¹
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Aromatic C=C stretch: In the 1450-1600 cm⁻¹ region
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C-N stretch: A strong band in the 1250-1335 cm⁻¹ range for aromatic amines.[12][13]
-
C-F and C-Br stretch: In the fingerprint region, typically below 1200 cm⁻¹.
Experimental Protocols for Physical Property Determination
For researchers requiring precise values, the following standard experimental protocols can be employed.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes and provides a reliable boiling point measurement.[1][14][15][16]
Methodology:
-
Place approximately 0.5 mL of the liquid sample into a small test tube.
-
Insert a sealed-end capillary tube (open end down) into the test tube.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gradually. A slow stream of bubbles will emerge from the capillary tube as the air inside expands.
-
When a rapid and continuous stream of bubbles is observed, the liquid has reached its boiling point. Record the temperature.
-
Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the condensation temperature, which should be very close to the boiling point.
Caption: Experimental setup for micro boiling point determination.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[17][18][19][20][21]
Methodology:
-
Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).
-
Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Insert the stopper, allowing excess liquid to escape through the capillary.
-
Carefully dry the exterior of the pycnometer and weigh it again (m₂).
-
Record the temperature of the liquid.
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
Caption: Workflow for density determination using a pycnometer.
Determination of Solubility
This protocol provides a qualitative assessment of a compound's solubility in various solvents.[10][22][23][24][25]
Methodology:
-
Place a small, measured amount of the solute (e.g., 20 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe if the solute has completely dissolved. If not, the compound is considered sparingly soluble or insoluble in that solvent at that concentration.
-
This can be performed with a range of solvents, such as water, ethanol, acetone, and hexane, to determine the compound's solubility profile.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene. Although a specific, comprehensive Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the handling of similar halogenated aromatic amines.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene is a compound for which detailed experimental physical property data is not yet prevalent in the public domain. This guide has provided the known chemical identifiers and has outlined a scientifically rigorous approach to understanding its physical properties through theoretical prediction, comparison with analogous compounds, and expected spectral characteristics. The inclusion of detailed experimental protocols empowers researchers to determine these properties directly. Adherence to the provided safety and handling guidelines is essential for the safe use of this compound in a laboratory setting.
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